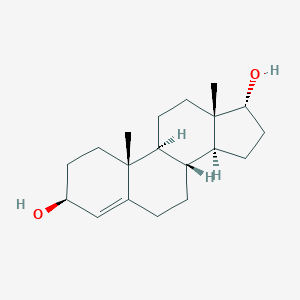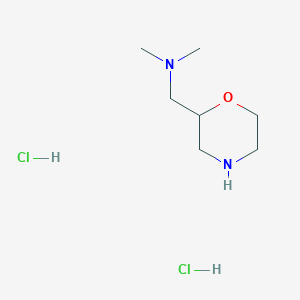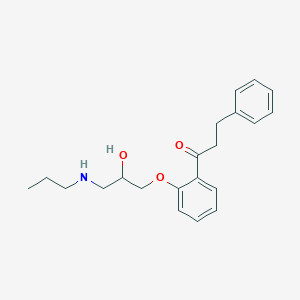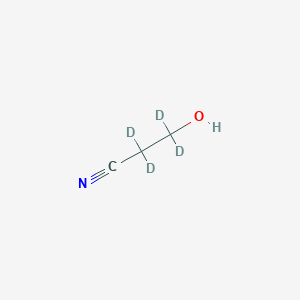![molecular formula C11H12N2O4S2 B051763 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-93-3](/img/structure/B51763.png)
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMBT, is a heterocyclic organic compound that belongs to the class of benzothiadiazine derivatives. CMBT has been widely studied due to its potential therapeutic applications in various diseases, including cancer, diabetes, and hypertension. In
Mecanismo De Acción
The exact mechanism of action of CMBT is not fully understood. However, studies have suggested that CMBT exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CMBT has also been found to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX.
Efectos Bioquímicos Y Fisiológicos
CMBT has been shown to have various biochemical and physiological effects. Studies have demonstrated that CMBT can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. Additionally, CMBT has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. Furthermore, CMBT has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals by regulating the expression of various genes involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMBT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, CMBT has been extensively studied, and its therapeutic potential has been well-documented. However, CMBT also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CMBT can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on CMBT. One area of research is to further elucidate the mechanism of action of CMBT and its interactions with various signaling pathways and enzymes. Additionally, further studies are needed to explore the potential therapeutic applications of CMBT in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, research is needed to develop more efficient synthesis methods for CMBT and to improve its solubility in water.
In conclusion, CMBT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
Métodos De Síntesis
CMBT can be synthesized by reacting 2-mercaptoacetic acid with 2-amino-4-methylsulfonylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then reacted with methylamine to form CMBT.
Aplicaciones Científicas De Investigación
CMBT has been extensively studied for its potential therapeutic applications. Studies have shown that CMBT exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMBT has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Furthermore, CMBT has been found to possess anti-hypertensive properties by reducing blood pressure and improving endothelial function.
Propiedades
Número CAS |
124802-93-3 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C11H12N2O4S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H12N2O4S2/c1-7-2-3-9-8(6-7)12-11(13-19(9,16)17)18-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
YIQGVBIZWGBRFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



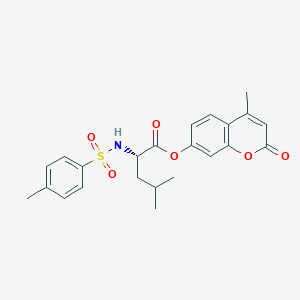
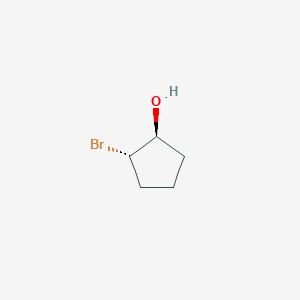
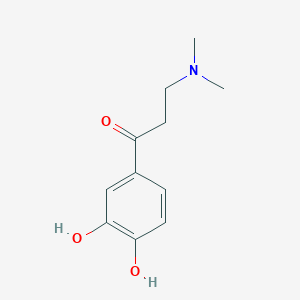
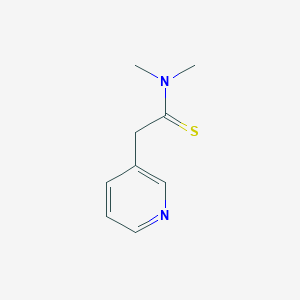
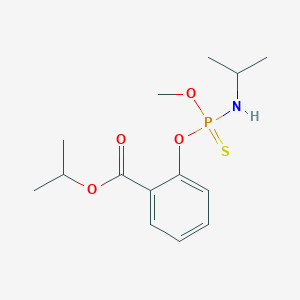
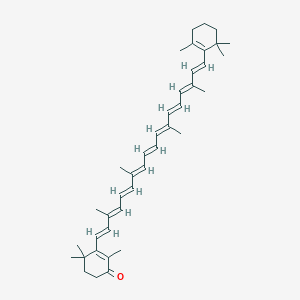
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
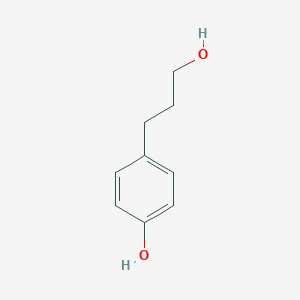
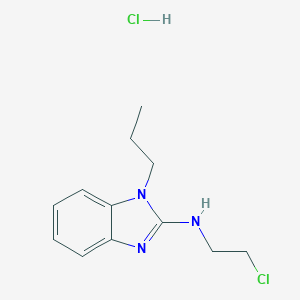
![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)
